,2-Diethoxy-1,1,2,2-tetramethyldisilane is a silicon-based compound belonging to the class of organosilanes. Research has explored its synthesis using various methods, including the reaction of dichlorodimethylsilane with diethoxymagnesium:
(CH3)2SiCl2 + 2 (CH3CH2O)MgCl → ((CH3CH2O)(CH3)2Si)2 + 2 MgCl2
Studies have characterized the structure and properties of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].
Research suggests that 1,2-Diethoxy-1,1,2,2-tetramethyldisilane possesses properties that make it potentially useful in various scientific applications:
Due to the presence of ethoxy groups, the compound can act as a precursor for the synthesis of silicon-containing materials through hydrolysis and condensation reactions []. These materials can find applications in electronics, optics, and catalysis.
The ethoxy groups can be transformed into other functional groups through various organic reactions, allowing the use of 1,2-Diethoxy-1,1,2,2-tetramethyldisilane as a starting material for the synthesis of diverse organic molecules [].
While research on 1,2-Diethoxy-1,1,2,2-tetramethyldisilane is ongoing, it is essential to note that the compound is not yet widely studied compared to other organosilanes. Current research trends seem to focus on:
Researchers are exploring alternative methods for synthesizing 1,2-Diethoxy-1,1,2,2-tetramethyldisilane with improved efficiency and selectivity [].
Further exploration of the compound's potential applications in material science, organic synthesis, and other fields is ongoing.
1,2-Diethoxy-1,1,2,2-tetramethyldisilane is a silane compound with the molecular formula and a molecular weight of 206.43 g/mol. It features two ethoxy groups and two dimethylsilyl groups attached to a central silicon framework. This compound is characterized by its unique structure, which includes multiple silicon atoms and functional groups that enhance its reactivity and versatility in chemical applications .
The synthesis of 1,2-diethoxy-1,1,2,2-tetramethyldisilane typically involves the reaction of chlorosilanes with alcohols in the presence of a base. A common method includes:
textRSiCl + C2H5OH → RSi(OEt) + HCl
This method allows for the introduction of ethoxy groups onto the silicon framework .
1,2-Diethoxy-1,1,2,2-tetramethyldisilane has several applications across various fields:
Interaction studies involving 1,2-diethoxy-1,1,2,2-tetramethyldisilane primarily focus on its reactivity with other organic compounds. These studies have shown that it can effectively participate in cross-coupling reactions and other transformations that involve silicon-based intermediates. The compound's ability to form stable bonds with various substrates makes it valuable in synthetic organic chemistry .
Several compounds share structural similarities with 1,2-diethoxy-1,1,2,2-tetramethyldisilane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2-Dimethoxy-1,1,2,2-tetramethyldisilane | Contains dimethoxy groups instead of ethoxy groups | |
Trimethylsilane | Simpler structure with only methyl groups | |
Triethylsilane | Contains ethyl groups but lacks the complex structure |
The unique aspect of 1,2-diethoxy-1,1,2,2-tetramethyldisilane lies in its dual ethoxy groups and tetramethylsilane framework. This configuration enhances its reactivity compared to simpler silanes and allows for diverse applications in chemical synthesis and material science.
Flammable